1-苯基-5-(丙基)-1H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

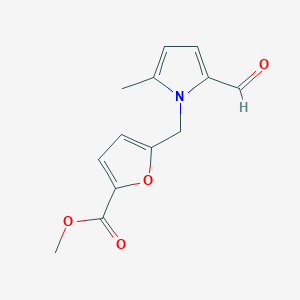

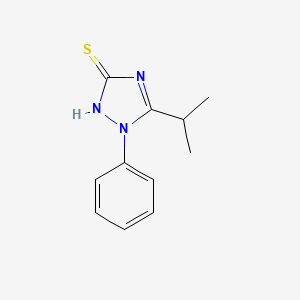

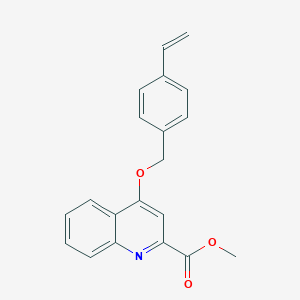

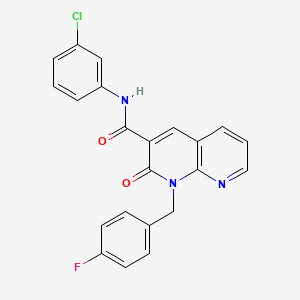

1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol (PTPT) is a type of organic compound which has been studied in recent years due to its potential applications in a variety of scientific fields. PTPT is a sulfur-containing heterocyclic compound which has been found to possess a variety of unique properties and potential applications.

科学研究应用

合成与构效关系

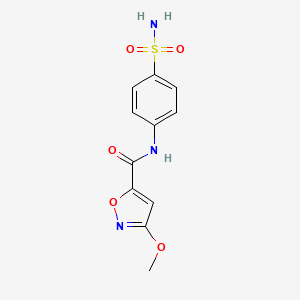

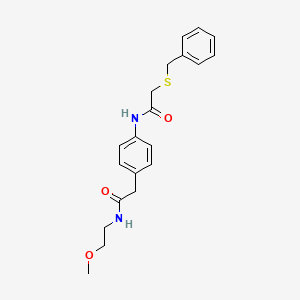

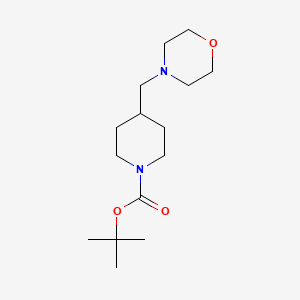

合成了一系列1-苯基-5-(丙烷-2-基)-1H-1,2,4-三唑-3-硫醇衍生物,并探索了它们的结构和物理化学性质。这些化合物包括含有吡咯和吲哚丙烷片段的S-烷基衍生物,它们是通过酰化、肼解和亲核加成等化学转化合成的,然后进行分子内环化。这些化合物的结构已通过光谱和色谱法确定,并且通过针对各种生物靶标(如激酶、环氧合酶-2和羊毛甾醇14-α-脱甲基酶)的分子对接研究预测了它们的潜在生物活性(Hotsulia, 2019)。

潜在的生物活性

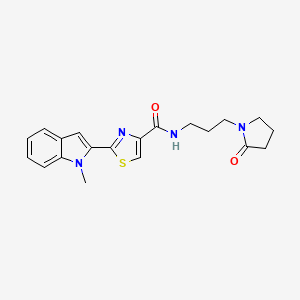

这些三唑衍生物已进行计算机模拟研究,以探索它们与生物靶标的潜在相互作用。这些研究表明,这些化合物可能影响间变性淋巴瘤激酶、环氧合酶-2和羊毛甾醇14-α-脱甲基酶的活性,表明它们作为抗癌、抗炎和抗真菌感染的治疗剂的潜力。调节这些酶和受体的能力突出了这些化合物在药物发现和开发中的相关性(Hotsulia, 2019)。

抗菌和抗肿瘤评价

已合成了一些衍生物并评估了它们的脲酶抑制和抗增殖活性。对这些化合物的研究显示出有希望的结果,特别是在脲酶抑制和潜在的抗肿瘤活性方面。分子对接结果进一步支持了这些发现,提供了对它们与生物分子相互作用和潜在作用机制的见解(Ali et al., 2022)。

化学转化和应用

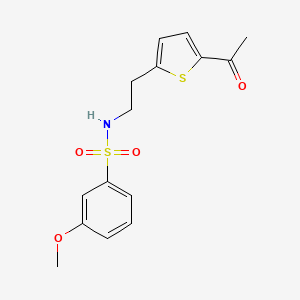

对这些三唑衍生物的研究包括它们作为合成具有潜在生物活性的多种化合物的原料。例如,噻吩-2-羰基异硫氰酸酯与各种试剂的反应导致三唑、恶二唑和噻二唑衍生物的开发,并评估了它们的抗肿瘤和抗菌活性。这些研究强调了三唑衍生物在合成具有多种生物功能的化合物方面的多功能性(Nassar et al., 2018)。

作用机制

Target of Action

1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol primarily targets specific enzymes and receptors within the body. This compound is known to interact with cysteine proteases, which are enzymes that play a crucial role in various cellular processes, including protein degradation and signal transduction . By inhibiting these enzymes, 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol can modulate various physiological functions.

Mode of Action

The interaction of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol with its targets involves the formation of a covalent bond with the active site of cysteine proteases. This covalent binding leads to the irreversible inhibition of the enzyme’s activity . As a result, the normal catalytic function of the enzyme is disrupted, leading to a cascade of downstream effects that alter cellular processes.

Biochemical Pathways

1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol affects several biochemical pathways, particularly those involving protein catabolism and signal transduction. By inhibiting cysteine proteases, this compound can interfere with the degradation of specific proteins, leading to an accumulation of these proteins within the cell . This accumulation can affect various signaling pathways, potentially altering cellular responses to external stimuli.

Pharmacokinetics

The pharmacokinetics of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream. It undergoes hepatic metabolism, where it is transformed into various metabolites . The bioavailability of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol is influenced by its metabolic stability and the efficiency of its excretion through the kidneys.

Result of Action

The molecular and cellular effects of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol’s action include the inhibition of cysteine protease activity, leading to altered protein degradation and signal transduction pathways . This can result in changes in cellular behavior, such as reduced proliferation, altered apoptosis, and modified responses to external signals. These effects can have therapeutic implications, particularly in diseases where cysteine proteases play a key role.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol. Factors such as pH, temperature, and the presence of other molecules can affect the stability and reactivity of this compound . For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity, depending on the nature of these interactions.

属性

IUPAC Name |

2-phenyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-8(2)10-12-11(15)13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPEEHXDREFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=S)NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2692615.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)